molecular formula C10H14BrN B183888 N-(2-bromobenzyl)propan-2-amine CAS No. 90944-51-7

N-(2-bromobenzyl)propan-2-amine

Cat. No. B183888
CAS RN: 90944-51-7
M. Wt: 228.13 g/mol
InChI Key: NFLHVGAIJGWPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-bromobenzyl)propan-2-amine” is an organic compound with the molecular formula C10H14BrN . It is used in research and has a CAS number of 90944-51-7 .


Molecular Structure Analysis

The molecular structure of “N-(2-bromobenzyl)propan-2-amine” consists of a bromobenzyl group attached to a propan-2-amine . The exact linear structure formula and InChI Key are not provided .


Chemical Reactions Analysis

Amines, such as “N-(2-bromobenzyl)propan-2-amine”, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo free radical reactions .

Scientific Research Applications

Application 1: Anti-Salmonella Typhi Activity Evaluation

Methods of Application or Experimental Procedures: The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride yielded the acylated compounds .

Results or Outcomes Obtained: All compounds were screened for their antibacterial activity against Salmonella Typhi where some compounds showed significant activity .

Application 2: Transaminase-Mediated Synthesis of Enantiopure Drug-Like 1-(3’,4’-Disubstituted Phenyl)propan-2-amines

Methods of Application or Experimental Procedures: The application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines was reported . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Results or Outcomes Obtained: The synthesis resulted in the production of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines .

properties

IUPAC Name

N-[(2-bromophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLHVGAIJGWPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475270
Record name N-(2-bromobenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromobenzyl)propan-2-amine

CAS RN

90944-51-7
Record name 2-Bromo-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90944-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-bromobenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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